
4-Phenyl-2-(piperazin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-(piperazin-1-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and a piperazine ring at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with phenylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Phenyl-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The phenyl and piperazine groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted pyrimidine derivatives, while oxidation and reduction reactions result in oxidized or reduced forms of the compound .
科学的研究の応用
4-Phenyl-2-(piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Biological Research: The compound is used in studies to understand the mechanisms of enzyme inhibition and to explore its effects on various biological pathways.
Industrial Applications: While specific industrial applications are limited, the compound’s chemical properties make it useful in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-Phenyl-2-(piperazin-1-yl)pyrimidine involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficiency is a hallmark . The compound’s interaction with acetylcholinesterase involves binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine .
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also an acetylcholinesterase inhibitor and shares a similar structure with 4-Phenyl-2-(piperazin-1-yl)pyrimidine.
1-(2-Pyrimidyl)piperazine: Another related compound, known for its use in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit acetylcholinesterase with minimal off-target effects makes it a promising candidate for drug development .
特性
分子式 |
C14H16N4 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
4-phenyl-2-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-6-7-16-14(17-13)18-10-8-15-9-11-18/h1-7,15H,8-11H2 |
InChIキー |
JKJFFYRMRLKUSS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC=CC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dioxaspiro[4.5]decane-7-carboxylic acid](/img/structure/B13478105.png)
![{[1-(Methoxymethyl)cyclobutyl]methyl}(methyl)amine](/img/structure/B13478111.png)

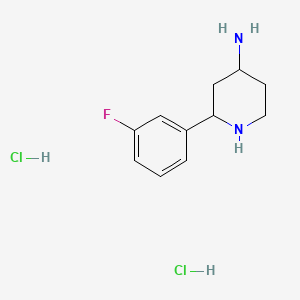
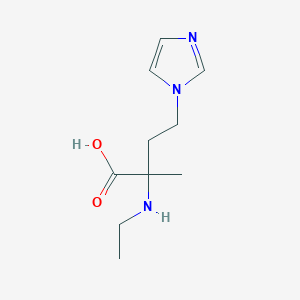
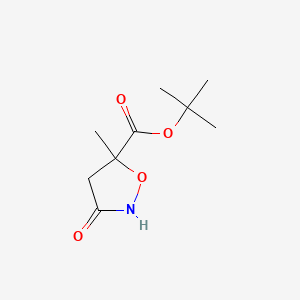
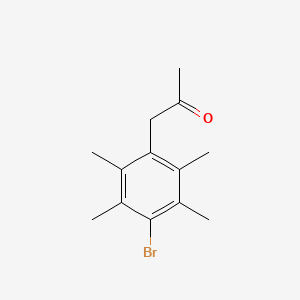
![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)
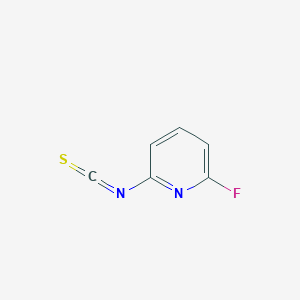

![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)


![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
